Bstfa-tmcs

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

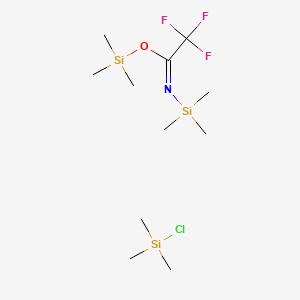

Le composé N,O-bis(triméthylsilyl) trifluoroacétamide avec du triméthylchlorosilane est une combinaison de deux réactifs : N,O-bis(triméthylsilyl) trifluoroacétamide et triméthylchlorosilane . Cette combinaison est largement utilisée comme réactif de dérivatisation en chromatographie en phase gazeuse et en spectrométrie de masse pour améliorer la volatilité et la stabilité des analytes en remplaçant les hydrogènes actifs par des groupes triméthylsilyle .

Applications De Recherche Scientifique

Chimie :

- Utilisé en chromatographie en phase gazeuse et en spectrométrie de masse pour la dérivatisation d’une large gamme de composés, notamment les alcools, les amines, les acides carboxyliques et les phénols .

Biologie :

- Appliqué en métabolomique pour l’analyse des métabolites dans des échantillons biologiques tels que le plasma humain .

Médecine :

Industrie :

Mécanisme D'action

Mécanisme :

N,O-bis(triméthylsilyl) trifluoroacétamide : réagit avec les hydrogènes actifs dans les groupes fonctionnels, les remplaçant par des groupes triméthylsilyle.

Triméthylchlorosilane : améliore la réactivité du N,O-bis(triméthylsilyl) trifluoroacétamide en agissant comme un catalyseur.

Cibles moléculaires et voies :

Analyse Biochimique

Biochemical Properties

BSTFA-TMCS reacts with a range of polar organic compounds, replacing active hydrogens with a trimethylsilyl group . It interacts with alcohols, alkaloids, amines, biogenic amines, carboxylic acids, phenols, and steroids . The nature of these interactions involves the formation of thermally stable trimethylsilyl derivatives .

Molecular Mechanism

This compound exerts its effects at the molecular level through silylation, a process where active hydrogens in molecules are replaced with a trimethylsilyl group . This reaction increases the volatility of the derivatized compounds, making them suitable for analysis by GC-MS .

Temporal Effects in Laboratory Settings

This compound reacts rapidly and more completely than other silylating reagents . Over time, the trimethylsilyl derivatives formed are more susceptible to hydrolysis than their parent compounds . The stability and degradation of this compound and its derivatives would depend on the specific experimental conditions.

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

N,O-bis(triméthylsilyl) trifluoroacétamide : est synthétisé par réaction de avec .

Triméthylchlorosilane : est produit par la réaction du chlorotriméthylsilane avec l’hexaméthyldisilazane .

Méthodes de production industrielle :

- La production industrielle du N,O-bis(triméthylsilyl) trifluoroacétamide implique l’utilisation d’anhydride trifluoroacétique et d’hexaméthyldisilazane dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Triméthylchlorosilane : est produit à grande échelle par réaction du chlorotriméthylsilane avec l’hexaméthyldisilazane en présence d’un catalyseur.

Analyse Des Réactions Chimiques

Types de réactions :

Réactions de substitution : La réaction principale implique la substitution des hydrogènes actifs dans les groupes fonctionnels tels que les alcools, les amines, les acides carboxyliques et les phénols par des groupes triméthylsilyle.

Réactions catalytiques : Le triméthylchlorosilane agit comme un catalyseur pour améliorer la réactivité du N,O-bis(triméthylsilyl) trifluoroacétamide .

Réactifs et conditions courants :

Réactifs : N,O-bis(triméthylsilyl) trifluoroacétamide , triméthylchlorosilane et des solvants tels que l’hexane.

Produits principaux :

Comparaison Avec Des Composés Similaires

Composés similaires :

N,O-bis(triméthylsilyl)acétamide : Similaire en force, mais le N,O-bis(triméthylsilyl) trifluoroacétamide et ses sous-produits sont plus volatils, ce qui entraîne moins d’interférences chromatographiques.

N-méthyl-N-(triméthylsilyl) trifluoroacétamide : Un autre réactif de silylation utilisé à des fins similaires.

Unicité :

N,O-bis(triméthylsilyl) trifluoroacétamide : est préféré pour sa plus grande réactivité et la volatilité de ses sous-produits, ce qui réduit les interférences chromatographiques et l’encrassement du détecteur.

Propriétés

IUPAC Name |

chloro(trimethyl)silane;trimethylsilyl (1E)-2,2,2-trifluoro-N-trimethylsilylethanimidate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3/b12-7+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNENVUOGWFDQAI-RRAJOLSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)/N=C(\C(F)(F)F)/O[Si](C)(C)C.C[Si](C)(C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27ClF3NOSi3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the purpose of using BSTFA-TMCS in these research papers?

A1: this compound is used to derivatize polar analytes in various matrices (food products, animal tissues, biological samples, etc.). Derivatization converts these polar compounds into more volatile and thermally stable derivatives suitable for GC-MS analysis [1-28].

Q2: How does this compound derivatize target compounds?

A2: this compound introduces a trimethylsilyl (TMS) group to the target analyte, replacing active hydrogens (e.g., in -OH, -NH2, -COOH groups). This process improves volatility and thermal stability, crucial for successful GC separation and MS detection [1-28].

Q3: Why is GC-MS chosen as the analytical technique in these studies?

A3: GC-MS offers high sensitivity, selectivity, and the ability to identify and quantify multiple analytes simultaneously. This makes it suitable for analyzing trace levels of compounds in complex matrices, as demonstrated in the studies on food safety, environmental monitoring, and biological samples [1-28].

Q4: What specific applications of this compound are highlighted in the research papers?

A4: The papers demonstrate this compound use in:

- Food Safety: Detecting residues of veterinary drugs like β-agonists and chloramphenicol in animal tissues and food products [, , , , , , , , , ]. Analyzing melamine contamination in milk and milk products [, ]. Quantifying bisphenol A in candy packaging materials [, ].

- Environmental Monitoring: Determining hydroxylated polychlorinated biphenyls in mouse tissues and blood [, ]. Measuring alkylphenol and alkylphenol ethoxylates in water []. Quantifying tetrabromobisphenol A in electronics []. Analyzing carboxylic acids in particulate matter from crop straw burning [].

- Health and Disease Diagnosis: Quantifying biomarkers like methylmalonic acid in human serum [, , ] and succinylacetone in urine for diagnosing tyrosinemia []. Identifying urinary markers for ornithine transcarbamylase deficiency [, ]. Measuring drug levels in biological samples (e.g., methadone and its metabolites in hair []; ginkoglide B in rat plasma []). Studying the metabolites of Lactobacillus paracasei during fermentation []. Investigating the urine metabolome of rats with bladder cancer [].

Q5: What are the key considerations when developing a GC-MS method using this compound derivatization?

A5: Several factors are crucial:

- Derivatization conditions: Optimization of reaction time, temperature, and reagent volume to achieve complete derivatization and minimize byproduct formation [, , , , ].

- Choice of internal standard: Selecting an appropriate internal standard (e.g., deuterated analogs) for accurate quantification [, , , ].

Q6: What are the main advantages of using this compound for GC-MS analysis?

A6: The major advantages include:

Q7: Are there any limitations associated with using this compound?

A7: Potential limitations include:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-bis(2-methylpropyl)methanimidamide](/img/structure/B1146010.png)

![1-[(4-Hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol;hydrochloride](/img/structure/B1146020.png)